molecular formula C23H21N3O5 B10995712 3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10995712
M. Wt: 419.4 g/mol
InChI Key: JWBQWFVTSCAASK-UHFFFAOYSA-N
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Description

3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole ring, followed by the introduction of the pyridine and carboxamide groups. The trimethoxyphenyl group is then attached through a series of substitution reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and has a similar mechanism of action.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with therapeutic applications.

Uniqueness

3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

3-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21N3O5/c1-13-20-16(12-17(25-23(20)31-26-13)14-8-6-5-7-9-14)22(27)24-15-10-18(28-2)21(30-4)19(11-15)29-3/h5-12H,1-4H3,(H,24,27)

InChI Key

JWBQWFVTSCAASK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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